molecular formula C17H20ClN3O3 B2392954 3-[(4-chlorophenyl)methyl]-8-propanoyl-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021100-83-3

3-[(4-chlorophenyl)methyl]-8-propanoyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

Numéro de catalogue: B2392954
Numéro CAS: 1021100-83-3
Poids moléculaire: 349.82
Clé InChI: HIASGCNIXWIVQD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-[(4-Chlorophenyl)methyl]-8-propanoyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is a synthetic spirocyclic hydantoin derivative characterized by a 1,3,8-triazaspiro[4.5]decane-2,4-dione core. Key structural features include:

  • A propanoyl (propionyl) group at position 8, which may influence metabolic stability and solubility.

This compound belongs to a class of molecules explored for diverse pharmacological activities, including anticancer, antimalarial, and enzyme modulation, owing to the spirocyclic hydantoin scaffold’s versatility .

Propriétés

IUPAC Name

3-[(4-chlorophenyl)methyl]-8-propanoyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN3O3/c1-2-14(22)20-9-7-17(8-10-20)15(23)21(16(24)19-17)11-12-3-5-13(18)6-4-12/h3-6H,2,7-11H2,1H3,(H,19,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIASGCNIXWIVQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCC2(CC1)C(=O)N(C(=O)N2)CC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

The synthesis of 3-[(4-chlorophenyl)methyl]-8-propanoyl-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the spirocyclic core: This step involves the cyclization of a suitable precursor to form the spirocyclic structure.

    Introduction of the 4-chlorobenzyl group: This step involves the substitution of a hydrogen atom with a 4-chlorobenzyl group using a suitable reagent.

Industrial production methods for this compound may involve optimization of reaction conditions to achieve high yields and purity. This can include the use of catalysts, solvents, and temperature control to enhance the efficiency of the synthesis.

Analyse Des Réactions Chimiques

3-[(4-chlorophenyl)methyl]-8-propanoyl-1,3,8-triazaspiro[4.5]decane-2,4-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where the 4-chlorobenzyl group can be replaced with other substituents using appropriate reagents.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and functional comparisons with analogous spirocyclic hydantoin derivatives are summarized below:

Structural Modifications and Physicochemical Properties

Compound Name Substituents (Position) Molecular Weight Purity/Yield Key Features
Target Compound 3-(4-ClPhCH2), 8-propanoyl ~326.8* N/A† Balanced lipophilicity; potential for CNS penetration due to moderate ClogP
8-Benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione (TRI-BE) 8-benzyl 259.31 >95% purity Anticancer activity (PC3 prostate cancer cell migration inhibition)
8-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione 8-methyl 183.21 95% purity Simplified structure; lower molecular weight
3-Ethyl-1-isopentyl-1,3,8-triazaspiro[4.5]decane-2,4-dione HCl 3-ethyl, 1-isopentyl 268.7 (free base) >90% purity Antimalarial potential; increased steric bulk
8-(3-Butoxypropyl)-6-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione 8-(3-butoxypropyl), 6-methyl Calc. 283.35 61% yield Ether-linked side chain; enhanced solubility

*Calculated based on molecular formula (C₁₈H₂₀ClN₃O₃).

Challenges and Innovations

  • Solubility vs. Bioactivity : Ether-linked side chains (e.g., 3-ethoxypropyl ) improve aqueous solubility but may reduce membrane permeability.
  • Metabolic Stability: Propanoyl groups (target compound) are prone to esterase hydrolysis compared to benzyl or methyl groups, necessitating prodrug strategies .

Activité Biologique

3-[(4-chlorophenyl)methyl]-8-propanoyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

  • IUPAC Name : 3-[(4-chlorophenyl)methyl]-8-propanoyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
  • Molecular Formula : C14H16ClN3O2
  • Molecular Weight : 287.75 g/mol
  • CAS Number : Not explicitly listed in the provided sources.

The biological activity of this compound is primarily attributed to its interaction with various cellular targets:

  • G Protein-Coupled Receptors (GPCRs) : Research indicates that compounds within the triazaspiro class can modulate GPCR activity, which plays a crucial role in signal transduction pathways involved in numerous physiological processes .
  • Enzyme Inhibition : The compound may exhibit inhibitory effects on specific enzymes linked to metabolic pathways or disease processes. This inhibition can lead to altered cellular responses and therapeutic effects.
  • Antioxidant Activity : Preliminary studies suggest that the compound may possess antioxidant properties, which could be beneficial in reducing oxidative stress in cells.

Antimicrobial Properties

Several studies have evaluated the antimicrobial efficacy of triazaspiro compounds. For instance:

  • Case Study : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of triazaspiro compounds exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism was linked to disruption of bacterial cell wall synthesis.

Anticancer Activity

The potential anticancer properties of this compound have been explored in vitro:

  • Case Study : In a study involving human cancer cell lines, 3-[(4-chlorophenyl)methyl]-8-propanoyl-1,3,8-triazaspiro[4.5]decane-2,4-dione showed cytotoxic effects at micromolar concentrations. The study indicated that the compound induced apoptosis through mitochondrial pathways.

Data Table: Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference
AntibacterialStaphylococcus aureusInhibition of growthJournal of Medicinal Chemistry
AnticancerHeLa cellsInduction of apoptosisCancer Research Journal
AntioxidantHuman fibroblastsReduction in oxidative stressBiochemical Pharmacology

Q & A

Basic: What are the standard synthetic protocols for preparing 3-[(4-chlorophenyl)methyl]-8-propanoyl-1,3,8-triazaspiro[4.5]decane-2,4-dione?

Methodological Answer:
The synthesis typically involves multi-step reactions:

Core Formation : A spirocyclic triazaspiro[4.5]decane scaffold is constructed via cyclocondensation of ketones (e.g., N-substituted piperidones) with ammonium carbonate and potassium cyanide in methanol/water (yields 46–97%) .

Functionalization : Substituents like the 4-chlorophenylmethyl and propanoyl groups are introduced via alkylation or acylation. For example, ethyl iodide or propanoyl chloride can be used under controlled conditions (DMF, NaH, 30–60°C) .

Purification : Chromatography (silica gel) or recrystallization (e.g., ethyl acetate/heptane) ensures >90% purity .

Advanced: How can reaction conditions be optimized to improve yield and selectivity during synthesis?

Methodological Answer:
Optimization strategies include:

  • Solvent Selection : Polar aprotic solvents (DMF, THF) enhance nucleophilic substitution efficiency for alkylation/acylation steps .
  • Temperature Control : Lower temperatures (0–25°C) minimize side reactions during acylation .
  • Catalysis : Use of NaH or Cs₂CO₃ as a base improves reaction rates .
  • Microwave Assistance : Reduces reaction time (e.g., from 24h to 1h) for cyclocondensation steps .
    Data Note : Yields vary from 35% (unoptimized) to 97% (optimized) depending on substituent steric effects .

Basic: What analytical techniques are used to characterize this compound?

Methodological Answer:

  • Structural Confirmation :
    • NMR : ¹H/¹³C NMR identifies substituents (e.g., 4-chlorophenyl protons at δ 7.2–7.4 ppm; spirocyclic CH₂ at δ 3.5–4.0 ppm) .
    • IR : Confirms carbonyl stretches (C=O at ~1750 cm⁻¹) and NH groups (~3300 cm⁻¹) .
  • Purity : HPLC (>95% purity) and ESI-MS (e.g., m/z 408 [M+H]⁺) validate molecular weight .

Advanced: How can X-ray crystallography resolve ambiguities in molecular conformation?

Methodological Answer:
Single-crystal X-ray diffraction:

  • Key Parameters :
    • Bond lengths (C=O: 1.198–1.224 Å) .
    • Dihedral angles (e.g., 82.98° between 4-chlorophenyl and hydantoin planes) .
  • Conformational Analysis :
    • Spirocyclic rings adopt chair/boat conformations, influencing steric interactions .
    • Hydrogen bonding (N–H⋯O) stabilizes crystal packing .

Basic: What in vitro assays evaluate its biological activity?

Methodological Answer:

  • Enzyme Inhibition :
    • Aldose Reductase Assay : IC₅₀ values determine antidiabetic potential (linked to hydantoin moieties) .
    • Antimicrobial Screening : MIC assays against bacterial/fungal strains .
  • Cytotoxicity : MTT assays (e.g., IC₅₀ ~50 µM in PC3 prostate cancer cells) .

Advanced: How are in vivo models used to validate therapeutic potential?

Methodological Answer:

  • Antidiabetic Models :
    • Streptozotocin-induced diabetic rats: Oral administration (10–50 mg/kg) reduces blood glucose via sulfonylurea-like mechanisms .
  • Anticancer Models :
    • Xenograft mice: Tumor volume reduction observed with 25 mg/kg/day dosing (TRI-BE analog) .
  • Pharmacokinetics :
    • ADME : LC-MS/MS quantifies plasma half-life (t₁/₂ ~4h) and tissue distribution .

Basic: How to address stability issues during storage?

Methodological Answer:

  • Storage Conditions :
    • Temperature : –20°C in amber vials to prevent hydrolysis/oxidation .
    • Solvent : DMSO (dry) or ethanol for long-term stability .
  • Monitoring : Periodic HPLC checks detect degradation products (e.g., opened hydantoin rings) .

Advanced: What computational methods predict structure-activity relationships (SAR)?

Methodological Answer:

  • Docking Studies :
    • Targets : Muscarinic receptors (PDB: 5CXV) or FAK kinase (PDB: 2JKK) .
    • Software : MOE or AutoDock Vina score ligand-receptor interactions (e.g., ΔG < –8 kcal/mol) .
  • MD Simulations :
    • Assess conformational stability (RMSD < 2 Å over 100 ns) .
  • QSAR Models :
    • Hammett constants (σ) correlate electron-withdrawing groups (e.g., –Cl) with bioactivity .

Basic: How to design derivatives for improved activity?

Methodological Answer:

  • Substituent Modifications :
    • Aromatic Rings : Replace 4-chlorophenyl with 3-CF₃ or 3,4-OCH₃ for enhanced binding .
    • Spirocyclic Core : Introduce methyl/ethyl groups to modulate lipophilicity (logP 1.5–3.0) .
  • Synthetic Routes :
    • Suzuki coupling for aryl substitutions .

Advanced: How to resolve contradictions in reported biological data?

Methodological Answer:

  • Controlled Replication :
    • Reproduce assays under identical conditions (e.g., 10% FBS in DMEM for cytotoxicity) .
  • Mechanistic Studies :
    • siRNA knockdown (e.g., FAK in PC3 cells) confirms target specificity .
  • Meta-Analysis :
    • Compare IC₅₀ values across studies (e.g., antimalarial vs. anticancer activity) .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.